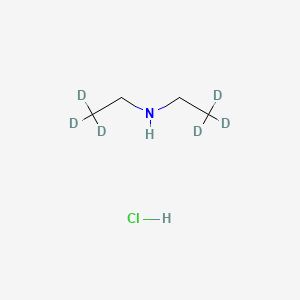

Diethyl-2,2,2,2',2',2'-d6-amine HCl

Description

Significance of Deuterated Amines as Probes and Reagents in Organic Chemistry and Beyond

Deuterated amines, such as Diethyl-2,2,2,2',2',2'-d6-amine HCl, are a specific class of stable isotope-labeled compounds that hold significant importance in various scientific disciplines. The replacement of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between hydrogen and deuterium. eurasianjournals.com This effect is a powerful tool for studying reaction mechanisms.

In analytical applications, deuterated amines serve as excellent internal standards for the quantification of their non-deuterated counterparts in complex matrices like biological fluids and environmental samples. clearsynth.com Because a deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization in mass spectrometry. researchgate.net This similarity allows it to compensate for variations and matrix effects, leading to more accurate and reliable quantification. clearsynth.com

Furthermore, in drug metabolism and pharmacokinetic studies, deuterated amines are used to investigate the metabolic pathways of amine-containing drugs and to differentiate between the administered drug and its metabolites. medchemexpress.com

Overview of Research Trajectories for this compound

The primary research application for this compound is as an internal standard for the quantitative analysis of diethylamine (B46881). Diethylamine is a compound of interest in various contexts, including industrial hygiene, environmental monitoring, and as a potential indicator of certain metabolic processes. The use of a deuterated internal standard is crucial for achieving the high level of accuracy and precision required in these analyses, particularly when dealing with low concentrations in complex samples.

Future research is likely to continue utilizing this compound in the development and validation of new analytical methods for diethylamine detection. Advances in mass spectrometry instrumentation will likely enable even more sensitive detection, and this deuterated standard will be essential for ensuring the reliability of these advanced methods. Additionally, there is potential for its use in metabolic studies to trace the fate of diethylamine in biological systems, contributing to a better understanding of its toxicology and physiological roles.

| Property | Value |

| Chemical Formula | C₄H₆D₅N·HCl |

| CAS Number | 1219805-68-1 |

| Molecular Weight | 115.64 g/mol |

| Unlabeled CAS Number | 660-68-4 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClN |

|---|---|

Molecular Weight |

115.63 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3; |

InChI Key |

HDITUCONWLWUJR-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CNCC([2H])([2H])[2H].Cl |

Canonical SMILES |

CCNCC.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Diethylamine and Analogues

Classical and Contemporary Approaches to Deuterium (B1214612) Incorporation in Amines

The synthesis of deuterated amines is crucial for their application in medicinal chemistry and as internal standards in mass spectrometry. acs.orgwikipedia.org Various methods have been developed, ranging from classical reduction techniques to modern catalytic hydrogen-deuterium exchange protocols.

Catalytic hydrogen-deuterium (H/D) exchange represents a straightforward method for introducing deuterium into organic molecules by replacing C-H bonds with C-D bonds. nih.gov This process is often facilitated by transition metal catalysts and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).

Commonly used systems involve a solvent, typically D₂O, and a deuterated acid catalyst like DCl or D₂SO₄. acs.org However, these harsh conditions can lead to unwanted side reactions and may not be suitable for all substrates. acs.org To overcome these limitations, various heterogeneous and homogeneous catalytic systems have been developed. Transition metals such as palladium, platinum, iridium, and ruthenium are effective for H/D exchange. nih.govprinceton.eduacs.org For instance, a palladium on carbon (Pd/C) catalyst in the presence of aluminum and D₂O has been shown to be an environmentally benign system for the chemo- and regioselective H/D exchange of various organic compounds. princeton.edu Iridium-based catalysts, such as Crabtree's catalyst, are particularly effective for ortho-directed H/D exchange in aromatic compounds containing a directing group. x-chemrx.com

The choice of catalyst can influence the position of deuterium incorporation. For example, palladium-based catalysts tend to deuterate aliphatic C-H bonds, while platinum-based systems show different selectivity. acs.org Recent advancements have also explored flow chemistry techniques, using catalysts like Raney nickel for highly selective deuterium labeling of nitrogen-containing heterocycles. nih.gov

Table 1: Catalytic Systems for H/D Exchange in Amines

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

|---|---|---|---|

| Deuterated Trifluoroacetic Acid (CF₃COOD) | CF₃COOD | Aromatic amines and amides | Functions as both solvent and deuterium source; efficient for less basic anilines. acs.org |

| Pd/C-Al-D₂O | D₂O | Amino acids, various building blocks | Environmentally benign; D₂ gas generated in situ. princeton.edu |

| Iridium Complexes (e.g., Crabtree's catalyst) | D₂ gas | Aromatic and heteroaromatic compounds | High efficiency for ortho-directed exchange. x-chemrx.com |

Reductive deuteration is a powerful method for preparing deuterated amines with high isotopic incorporation at specific positions. This approach involves the reduction of functional groups like nitriles, imines, amides, or oximes using a deuterium-donating reagent. acs.org

A classic method involves the use of metal deuteride (B1239839) reagents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄). researcher.life These reagents can effectively reduce amides or nitriles to the corresponding deuterated amines. acs.org However, the availability and handling of these powerful reducing agents can be challenging. acs.org

More recent methods utilize alternative reducing systems. One notable example is the use of samarium(II) iodide (SmI₂) in combination with heavy water (D₂O) for the reductive deuteration of oximes. researcher.lifenih.govresearchgate.net This system provides a general and highly chemoselective method for synthesizing α-deuterated primary amines with excellent deuterium incorporation levels (>95%). researcher.lifenih.gov The reaction proceeds via a single-electron-transfer (SET) mechanism and is tolerant of a wide variety of functional groups. researcher.lifersc.org The hydrogenation of amides using molecular hydrogen (or deuterium) over a heterogeneous catalyst is another viable, atom-efficient, and environmentally friendly route to amines. enamine.net

Table 2: Reductive Deuteration Methods for Amine Synthesis

| Precursor | Reagents | Product | Deuterium Incorporation |

|---|---|---|---|

| Oximes | SmI₂, D₂O | α-Deuterated primary amines | >95% researcher.lifenih.gov |

| Amides, Nitriles | LiAlD₄ | Deuterated amines | High |

An alternative to direct deuteration of a target molecule is to construct it from smaller, pre-deuterated starting materials, known as building blocks. aablocks.comresearchgate.net This strategy offers a high degree of control over the location of the deuterium atoms.

A versatile and divergent synthesis of selectively deuterated amines has been developed using ynamides as key starting materials. acs.org By treating readily available ynamides with a combination of an acid (e.g., triflic acid) and a hydride source (e.g., triethylsilane), either in their deuterated or non-deuterated forms, a range of amines selectively deuterated at the α and/or β positions can be synthesized. acs.org This metal-free method proceeds through a domino keteniminium/iminium activation sequence and demonstrates broad substrate scope and high levels of deuterium incorporation. acs.org

Another example is the synthesis of deuterated methylamine (B109427) and dimethylamine, which are important intermediates for deuterated drug synthesis. google.com These can be prepared using a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), to introduce the CD₃ group onto a suitable precursor like Boc-benzylamine. google.com

Specific Routes to Deuterated Diethylamine (B46881) Hydrochloride

The synthesis of Diethyl-2,2,2,2',2',2'-d6-amine HCl requires a strategy that can efficiently introduce six deuterium atoms onto the two ethyl groups.

A plausible precursor for the synthesis of diethyl-d6-amine (B569968) is N-acetyl-N-ethylamine or a similar N-acylated ethylamine (B1201723) derivative. The amide functionality is generally stable and can be reduced to the corresponding amine in a later step. An alternative precursor could be an N-protected amine that can be alkylated.

A common strategy involves the protection of the amine functionality to prevent side reactions during the deuteration step. epj-conferences.org For instance, an N-acyl group can serve as both a protecting group and a precursor to the second ethyl group. The synthesis could start from ethylamine, which is then acylated with a deuterated acetyl chloride (CD₃COCl) to form N-(ethyl)acetamide-d3. Subsequent reduction of the amide carbonyl group would yield the desired diethyl-d6-amine.

A different approach could involve the reductive amination of acetaldehyde-d4 (B137916) (CD₃CDO) with ethylamine-d5 (CH₃CD₂NH₂) followed by reduction. However, the synthesis of these deuterated starting materials can be complex. A more practical approach is the reduction of a suitable precursor like N,N-diethylacetamide using a powerful deuterating agent. A more direct route starts with the reduction of N,N-diethylacetamide with a deuteride source. However, to achieve deuteration on the ethyl groups, one would need to start with a precursor that allows for the introduction of deuterated ethyl groups.

A more direct route could involve the reduction of N-ethylacetamide with a deuterated reducing agent. For example, reduction of N-ethylacetamide with LiAlD₄ would yield tri-deuterated diethylamine (CH₃CH₂N(D)CD₂CH₃). To obtain the fully deuterated ethyl groups, one would need to start from a different precursor. A logical approach is the reduction of N,N-diacetylamine with a deuteride source, but this is a secondary amide.

A more feasible route is the reduction of N-acetyl-N-ethylamine. A more direct synthesis of deuterated amines can be achieved by reducing the corresponding amide. researchgate.net For instance, deuterated n-octylamine has been synthesized by the reduction of deuterated n-octanamide. researchgate.net Applying this logic to diethylamine, one could start with N,N-diethylacetamide. However, to get the d6-labeling on the ethyl groups, a different strategy is needed. A plausible route is the reductive amination of acetaldehyde-d3 (CD₃CHO) with ethylamine, followed by reduction of the resulting imine with a deuteride source.

A more straightforward method would be the alkylation of a primary amine. For example, starting with ammonia (B1221849), two successive alkylations with bromoethane-d3 (CD₃CH₂Br) would yield the desired product. Alternatively, starting with ethylamine and alkylating with bromoethane-d3 would also work. A more common laboratory synthesis would involve the reduction of N,N-diethylacetamide with a strong reducing agent. To incorporate deuterium, one could reduce N,N-di(acetyl-d3)amine, but this is not commercially common. A more practical precursor is N,N-diethyl-d6-acetamide, which can be reduced to the target amine.

A highly effective strategy would be the reduction of N-acetyl-N-(ethyl-d5)amine with LiAlD₄. However, a simpler precursor is often desired. A robust method involves the reduction of N,N-diethylacetamide. To introduce the deuterium atoms, a route involving building blocks is preferable. One could react ethylamine with chloroacetyl chloride to form N-ethyl-2-chloroacetamide. Reduction of this intermediate with LiAlD₄ would yield N-ethyl-N-(ethyl-d2)amine. To get the d6 variant, one would need to use deuterated starting materials. A more direct precursor is N,N-diethyl-d6-formamide, which upon reduction yields the target amine.

A practical laboratory synthesis could involve the reaction of acetaldehyde-d3 (CD₃CHO) with ethylamine in the presence of a reducing agent (reductive amination). A second reductive amination with acetaldehyde-d3 would furnish the desired product. A more direct route is the reduction of N,N-diethylacetamide. To achieve the desired deuteration pattern, one could reduce N,N-di(trideuterioacetyl)amine. A more practical approach is the alkylation of ammonia with two equivalents of ethyl-d3-bromide (CD₃CH₂Br).

The final step in the synthesis of Diethyl-2,2,2,2',2',2'-d6-amine would typically be the reduction of an amide or the reductive amination of an aldehyde. For the reduction of an amide like N,N-di(trideuterioacetyl)amine, strong reducing agents are required. While LiAlD₄ is effective, heterogeneous catalytic hydrogenation offers a milder and often more scalable alternative.

Ruthenium-based catalysts have shown excellent activity for the hydrogenation of amides to amines. enamine.netacs.org For example, Ru nanoparticles supported on carbon can effectively catalyze the N-methylation of amines using formaldehyde, showcasing their reductive power. Such catalysts could be adapted for the deuteration of amides using D₂ gas.

The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For instance, in the context of H/D exchange, palladium catalysts are known for their high efficiency. princeton.edu For reductive amination pathways, various transition metal catalysts can be employed to facilitate the reaction under milder conditions than traditional stoichiometric reductants.

Ultimately, the synthesis would be followed by treatment with hydrochloric acid to form the stable hydrochloride salt, this compound.

Methodological Advancements in Achieving High Isotopic Enrichment

The synthesis of diethylamine and its analogues with high levels of isotopic enrichment is a critical aspect of their application in various scientific fields. High isotopic purity is essential for applications such as mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. rsc.org Methodological advancements have focused on maximizing the incorporation of deuterium atoms while minimizing isotopic scrambling and ensuring the structural integrity of the target molecule. These advancements can be broadly categorized into two main approaches: direct hydrogen-deuterium (H/D) exchange reactions on the pre-formed amine scaffold and the construction of the deuterated molecule from isotopically enriched starting materials.

Recent progress in catalysis has significantly improved the efficiency and selectivity of H/D exchange reactions. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, have been instrumental in activating C-H bonds for deuteration. youtube.com For instance, iridium complexes, such as Crabtree's catalyst and its derivatives, are widely used for the directed ortho-deuteration of aromatic compounds and can be applied to substrates containing amine functionalities. youtube.com The choice of catalyst and reaction conditions is crucial for achieving high levels of deuteration. For example, heterogeneous catalysts like palladium on carbon (Pd/C) in the presence of D₂O can facilitate H/D exchange. nih.gov A notable development is the use of a Pd/C-Al-D₂O system, where deuterium gas is generated in situ from the reaction of aluminum powder with D₂O, offering a safer and more convenient method. nih.gov This system has demonstrated high deuteration yields for various organic molecules, including those with amine groups. nih.gov

The following table summarizes selected research findings on methodologies for achieving high isotopic enrichment in amines and related compounds.

| Substrate/Target | Method | Catalyst/Reagent | Deuterium Source | Isotopic Enrichment (%) | Reference |

| α-Secondary Amines | Isotopic Exchange | Copper Catalyst | Benzophenone imine-¹⁵N | Complete and Selective | nih.gov |

| Dimethylamine | One-step synthesis | - | - | 96 | researchgate.net |

| Amino Acids | H-D Exchange | Pd/C-Al | D₂O | High | nih.gov |

| 4-Ethylaniline | H-D Exchange | Pd/C-Al | D₂O | Excellent at benzylic-CH₂ | nih.gov |

| n-Octanamide | Reduction | LiAlH₄ | - | ~60 | epj-conferences.org |

| Nitrogenous Heterocycles | Synthesis from intermediates | - | DCO₂Me | High | nih.gov |

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects Kie Studies

Theoretical Underpinnings of Deuterium (B1214612) Kinetic Isotope Effects

Isotopic substitution does not alter the electronic structure or the potential energy surface of a molecule. libretexts.orgprinceton.edu Instead, the KIE arises from mass-dependent properties, primarily the vibrational frequencies of chemical bonds. baranlab.orgprinceton.edu According to the quantum harmonic oscillator model, a chemical bond possesses a zero-point energy (ZPE), which is the lowest possible vibrational energy state. baranlab.org This ZPE is inversely proportional to the reduced mass of the atoms forming the bond. princeton.edu Consequently, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond because deuterium is heavier than hydrogen. libretexts.orgyoutube.com This difference in ZPE is the fundamental origin of the deuterium KIE. baranlab.orgcsbsju.edu For a reaction to occur, energy must be supplied to reach the transition state; because the C-D bond starts from a lower energy level, it requires more energy to be cleaved, resulting in a slower reaction rate compared to its C-H counterpart. wikipedia.orglibretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgcsbsju.edu For C-H bond cleavage, replacing hydrogen with deuterium leads to a "normal" KIE, where the ratio of the rate constants (kH/kD) is greater than 1. columbia.edu The magnitude of the PKIE is influenced by the nature of the transition state. A maximum effect, typically around kH/kD ≈ 7 at room temperature, is expected for a linear, symmetrical transition state where the hydrogen atom is equally shared between the donor and acceptor atoms. csbsju.edu If the transition state is either very reactant-like (early) or very product-like (late), the KIE will be smaller. princeton.edu A significant PKIE is strong evidence that C-H bond cleavage is part of the rate-limiting step. nih.gov However, the observation of a PKIE does not, by itself, prove that bond cleavage is the sole rate-determining step, as it can also be observed in product-determining steps that occur after the initial rate-limiting phase. wikipedia.org

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgprinceton.edu SKIEs are generally much smaller than PKIEs but provide valuable information about changes in the local environment of the labeled atom during the reaction. wikipedia.org They are classified based on the position of the isotope relative to the reaction center (α, β, etc.). numberanalytics.com

α-Secondary KIEs: These arise from isotopic substitution on the atom at the reaction center. A key factor influencing α-SKIEs is the change in hybridization. princeton.edu When a carbon atom changes from sp³ hybridization in the reactant to sp² in the transition state (e.g., in SN1 reactions), a normal KIE (kH/kD > 1, typically 1.1–1.2) is observed. wikipedia.orgprinceton.edu This is because the out-of-plane bending vibrations are less restricted in the sp² state, weakening the effective force constant. princeton.edu Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1, typically 0.8–0.9). wikipedia.orgprinceton.edu

β-Secondary KIEs: These are observed when the isotope is on an atom adjacent to the reaction center. libretexts.org They are often attributed to hyperconjugation, where electron density from the C-H/C-D sigma bond helps to stabilize an adjacent developing positive charge or p-orbital in the transition state. libretexts.orgprinceton.edu Since the C-H bond is weaker and a better electron donor than the C-D bond, the hydrogen-containing compound is stabilized more effectively, leading to a faster reaction and a normal KIE (kH/kD typically 1.15–1.3). wikipedia.orgprinceton.edu

Steric effects can also contribute to SKIEs. numberanalytics.comutdallas.edu The C-D bond is effectively shorter and has a smaller vibrational amplitude than the C-H bond, giving it a slightly smaller steric demand. If the transition state is more sterically crowded than the reactant, the deuterated compound may react faster, leading to an inverse KIE. utdallas.edu

Table 1: Typical Deuterium Kinetic Isotope Effect Values and Interpretations

| KIE Type | Typical kH/kD Value | Common Mechanistic Interpretation |

|---|---|---|

| Primary (PKIE) | ~2–8 | C-H/D bond is broken/formed in the rate-determining step. libretexts.orgcsbsju.edu |

| α-Secondary (SKIE) | ~1.1–1.2 | Rehybridization from sp³ to sp² at the reaction center. wikipedia.orgprinceton.edu |

| α-Secondary (SKIE) (Inverse) | ~0.8–0.9 | Rehybridization from sp² to sp³ at the reaction center. wikipedia.orgprinceton.edu |

| β-Secondary (SKIE) | ~1.15–1.3 | Hyperconjugation stabilizing an adjacent carbocationic center. wikipedia.orgprinceton.edu |

| No significant KIE | ~1 | C-H/D bond is not broken, and its electronic/steric environment does not change significantly in the rate-determining step. princeton.edu |

Application of Diethyl-2,2,2,2',2',2'-d6-amine HCl in Mechanistic Investigations

The compound this compound is a deuterated isotopologue of diethylamine (B46881) hydrochloride. The deuterium atoms are placed on the terminal methyl carbons (the β-positions relative to the nitrogen atom). This specific labeling pattern makes it an ideal probe for studying reactions where the electronic environment or bonding at the β-carbon of the ethyl groups changes during the reaction, which would manifest as a β-secondary KIE. libretexts.org It can also be used to detect any unforeseen reactions that might involve C-H bond cleavage at this position, which would result in a primary KIE.

By analogy, this compound could be used to dissect similar reaction pathways involving diethylamine. For instance, in a hypothetical elimination or oxidation reaction, measuring the KIE could help distinguish between different possible mechanisms.

Table 2: Hypothetical KIE Data for a Reaction of Diethylamine

Scenario: A base-catalyzed oxidation of diethylamine. Two possible mechanisms are proposed: (A) Rate-limiting C-H bond cleavage at the α-carbon. (B) Rate-limiting C-H bond cleavage at the β-carbon.

| Isotopologue Used | Expected kH/kD for Mechanism A | Expected kH/kD for Mechanism B | Conclusion |

|---|---|---|---|

| Diethyl-1,1,1',1'-d4-amine | ~5–7 (Large PKIE) | ~1 (No KIE) | Distinguishes between α- and β-carbon involvement in the RDS. |

| This compound | ~1.1–1.3 (β-SKIE) | ~5–7 (Large PKIE) | Provides complementary evidence for the reaction site in the RDS. |

This approach allows researchers to map bonding changes at the transition state and determine which bonds are breaking or which atoms are undergoing rehybridization. icm.edu.pl

In multi-step reactions, such as those found in organometallic or enzyme catalysis, KIEs are invaluable for identifying the rate-limiting step and validating proposed catalytic cycles. icm.edu.plnih.gov The presence of a significant KIE indicates that C-H bond cleavage is at least partially rate-limiting. nih.gov If multiple steps could potentially be rate-limiting, isotopically labeling different positions in the substrate can pinpoint the bottleneck.

The reaction rate can also be affected by changing the isotopic composition of the solvent, a phenomenon known as the solvent kinetic isotope effect (SKIE). chem-station.com This is particularly relevant for reactions in protic solvents like water or alcohols, where replacing H₂O with D₂O can have a significant impact. chem-station.comnih.gov These effects can arise if the solvent acts as a reactant (e.g., in hydrolysis), if there is rapid and reversible exchange of protons between the substrate and solvent, or if solvent molecules are involved in stabilizing the transition state through hydrogen bonding. nih.govepfl.ch

In the context of amine chemistry, many reactions involve proton transfer steps. For example, the acidity of an N-H bond can change upon isotopic substitution of the solvent. chem-station.com Combining substrate and solvent KIEs can be a particularly powerful technique for mechanistic elucidation. nih.gov For instance, in the enzyme-catalyzed oxidation of amines, measuring the primary deuterium KIE in both H₂O and D₂O can help determine if proton abstraction and hydride transfer are concerted or stepwise. nih.gov

A study of proline oxidation by a flavoenzyme provides a clear example. nih.gov The reaction showed a primary deuterium KIE of 5.6 in H₂O. When the reaction was run in D₂O, this value decreased to 3.4. This "dampening" of the substrate KIE by the deuterated solvent is consistent with a stepwise mechanism where the deprotonation of the amine nitrogen occurs before the rate-limiting C-H bond cleavage (hydride transfer). nih.gov

Table 3: Example of Combined Substrate and Solvent KIEs in Amine Oxidation

Data adapted from a study on proline oxidation. nih.gov

| Parameter | Solvent: H₂O | Solvent: D₂O | Mechanistic Insight |

|---|---|---|---|

| Substrate KIE (kH/kD) | 5.6 | 3.4 | The decrease in the substrate KIE in D₂O suggests a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov |

| Solvent KIE (kH₂O/kD₂O) | 2.1 | - |

Therefore, studying the reactions of this compound in both H₂O and D₂O could similarly distinguish between concerted and stepwise pathways for reactions involving both the N-H and C-H/D bonds of the amine.

Applications in Advanced Analytical Chemistry and Spectroscopic Characterization

Quantitative Analysis Utilizing Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes. osti.govrsc.org This is achieved by introducing a known amount of an isotopically labeled version of the analyte, such as Diethyl-2,2,2,2',2',2'-d6-amine HCl, into the sample as an internal standard. osti.govyoutube.com The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by a mass spectrometer. osti.gov

This compound as an Internal Standard in Complex Matrices

The use of this compound as an internal standard is particularly advantageous when analyzing complex matrices, such as those found in pharmaceutical products or environmental samples. nih.govresearchgate.net Because the deuterated standard is chemically identical to the analyte of interest (diethylamine), it behaves similarly during sample preparation, extraction, and chromatographic separation. osti.gov This co-elution ensures that any sample loss or matrix effects will affect both the analyte and the internal standard equally, leading to a highly accurate quantification based on their measured ratio. nih.gov

For instance, in the determination of diethylamine (B46881) in pharmaceuticals, a robust method involves pre-column derivatization followed by HPLC with fluorescence detection. nih.gov The use of a deuterated internal standard like this compound in such methods can significantly improve the accuracy and reliability of the results by compensating for variations in the derivatization reaction and extraction efficiency. nih.gov

Method Development and Validation for Trace Analysis

Developing and validating analytical methods for trace analysis, where the analyte is present in very low concentrations, presents significant challenges. osha.gov The use of this compound is crucial in the development and validation of such methods for diethylamine. eurasianjournals.com A gas chromatography-headspace (GC-HS) method, for example, has been developed and validated for the quantitative determination of diethylamine and triethylamine. eurasianjournals.com The validation of this method, in accordance with ICH guidelines, includes parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and accuracy, all of which are strengthened by the use of a stable isotope-labeled internal standard. eurasianjournals.com

The reliable quantitation limit for diethylamine has been reported to be as low as 53 ppb (160 µg/m³), demonstrating the high sensitivity achievable with methods that may incorporate isotope dilution techniques. osha.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules. studymind.co.uk Deuterium (B1214612) labeling, as found in this compound, offers several advantages in NMR studies.

¹³C and ¹⁵N NMR Studies of Deuterated Amine Derivatives

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy provide valuable information about the carbon and nitrogen skeletons of a molecule, respectively. mdpi.comacs.org Deuteration can also influence these spectra. The presence of deuterium can cause small shifts in the resonance of adjacent ¹³C nuclei, an effect known as an isotope shift. nih.gov These shifts can provide additional structural information. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of molecules are crucial to their function. NMR spectroscopy is a key technique for studying these aspects in solution. Deuterium labeling can aid in these studies. For example, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) in the simplified ¹H NMR spectra can provide information about the dihedral angles and through-space proximity of atoms, respectively, which are essential for determining the preferred conformation of the molecule. mdpi.com

Furthermore, studying the changes in chemical shifts and relaxation times upon interaction with other molecules or changes in solvent can reveal details about intermolecular hydrogen bonding and other non-covalent interactions. mdpi.com While direct studies on the conformational analysis and intermolecular interactions of this compound were not found, the principles are well-established in the field of NMR spectroscopy. nih.govmdpi.com

Neutron Scattering Studies for Material Characterization

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials at the atomic and molecular scale. sciencetopics.net A key advantage of using neutrons over X-rays is their sensitivity to isotopes, particularly the profound difference in scattering properties between hydrogen (¹H) and deuterium (²H or D). jst.go.jpornl.gov This distinction allows for the use of isotopic labeling, such as in this compound, to manipulate the scattering "contrast" within a sample and to minimize unwanted background signals, thereby enabling the detailed characterization of multicomponent systems. epj-conferences.orgnih.gov

Contrast Variation in Organic Samples

The contrast variation method in small-angle neutron scattering (SANS) is a premier technique for resolving the structure of individual components within a complex assembly. ornl.govnih.gov The scattering intensity in a SANS experiment is proportional to the square of the difference between the neutron scattering length density (SLD) of the particle and the surrounding solvent. lu.se By strategically using deuterium, the SLD of a specific molecule or part of a complex can be adjusted. lu.se

When the SLD of a component is adjusted to be the same as the solvent, it becomes effectively "invisible" to the neutrons, a condition known as the contrast match point. nih.gov This allows researchers to highlight other components in the system. For instance, in a study involving the interaction of a small molecule with a large protein, one could use deuterated this compound in complex with a hydrogenated (non-deuterated) protein. By adjusting the D₂O/H₂O ratio of the solvent to match the SLD of the deuterated amine, the scattering signal from the amine is nullified, and the resulting data provides information exclusively on the conformation of the protein.

Conversely, by perdeuterating a protein and using a hydrogenated small molecule like diethylamine HCl, one can match the protein's SLD to the solvent, allowing for the direct observation of the small molecule's state when bound to the larger structure. epj-conferences.org The use of partially deuterated molecules, such as this compound, provides additional flexibility, allowing its match point to be tuned for specific experimental conditions, often between 60% and 100% D₂O. nih.gov

| Material | Typical Neutron Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | Contrast Match Point (% D₂O) |

|---|---|---|

| H₂O | -0.56 | N/A |

| D₂O | 6.34 | N/A |

| Hydrogenated Protein (h-Protein) | ~2.4 | ~42% |

| Perdeuterated Protein (d-Protein) | ~8.0 | >100% (not reachable) |

| Lipids (Hydrogenated Headgroups) | ~1.7 | ~20-30% |

| DNA/RNA (Hydrogenated) | ~3.5 | ~60-70% |

This table presents typical SLD values. The exact SLD and contrast match point for a specific molecule depend on its precise atomic composition and the extent of deuteration. nih.gov

Reduction of Incoherent Scattering Background

Neutron scattering can be categorized into two types: coherent and incoherent. Coherent scattering provides information about the structure and spatial correlations within a sample (i.e., the size and shape of molecules), while incoherent scattering arises from individual, uncorrelated nuclei and contributes to a flat, isotropic background signal. epj-conferences.org

Hydrogen (¹H) has an exceptionally large incoherent scattering cross-section, one of the largest of any stable isotope. This property means that in hydrogen-rich samples, such as biological materials or organic polymers, the strong incoherent signal from hydrogen can obscure the weaker coherent signal, significantly reducing the signal-to-noise ratio of the measurement. researchgate.netnih.gov

| Isotope | Coherent Scattering Cross-section (barns) | Incoherent Scattering Cross-section (barns) |

|---|---|---|

| Hydrogen (¹H) | 1.76 | 80.26 |

| Deuterium (²H) | 5.59 | 2.05 |

The table highlights the significant difference in scattering cross-sections between hydrogen and deuterium, explaining the utility of deuteration in reducing experimental background noise.

Future Research Directions and Emerging Applications

Design of Novel Deuterated Amine Precursors for Diversified Organic Synthesis

The development of efficient and versatile methods for the selective incorporation of deuterium (B1214612) into organic molecules is of paramount importance, particularly for the synthesis of nitrogen-containing compounds which are ubiquitous in medicinal chemistry. nih.govrsc.orgrsc.org There is a growing need for new processes to streamline the synthesis of deuterated molecules, as current methods often rely on a limited number of simple deuterated precursors and standard techniques. rsc.org

Future research should focus on leveraging Diethyl-2,2,2,2',2',2'-d6-amine HCl as a foundational building block for creating a new generation of deuterated amine precursors. This could involve developing novel synthetic methodologies that are both general and highly selective. For instance, a divergent approach could be explored, where readily available starting materials are treated with specific deuterated reagents to produce a range of amines with high levels of deuterium incorporation at specific positions. nih.govrsc.orgrsc.org

One promising avenue is the development of metal-free synthesis routes to produce selectively deuterated amines. nih.govrsc.org For example, a sequence involving a domino keteniminium/iminium activation has been reported for the synthesis of amines selectively deuterated at their α and/or β positions. nih.govrsc.orgrsc.org Research could adapt such methods to use this compound as a starting point or a reagent, thereby expanding the toolbox for organic chemists. Another approach that warrants investigation is the reductive deuteration of oximes using a suitable deuterium source to synthesize α-deuterated primary amines with excellent levels of deuterium incorporation. nih.govacs.org

The potential applications of these novel precursors are vast, particularly in the synthesis of deuterated drugs and agrochemicals. nih.govacs.org By providing access to a wider variety of deuterated building blocks, researchers can more readily explore the effects of deuteration on the metabolic stability and pharmacokinetic profiles of bioactive molecules. researchgate.net

| Precursor Type | Synthetic Strategy | Potential Application |

| α-Deuterated Primary Amines | Reductive deuteration of ketoximes and aldoximes using D₂O as a deuterium source. nih.govacs.org | Building blocks for deuterated drugs and pesticides. nih.govacs.org |

| α and/or β-Deuterated Amines | Metal-free synthesis from ynamides using a mixture of triflic acid and triethylsilane (deuterated or not). nih.govrsc.orgrsc.org | Synthesis of biologically relevant amines like phenethylamine (B48288) and dopamine (B1211576) with enhanced metabolic stability. nih.govrsc.orgrsc.org |

| Deuterated Amines | Reduction of amide compounds. epj-conferences.org | Large-scale synthesis for neutron research and other applications. epj-conferences.org |

Exploration of this compound in Catalysis and Materials Science Beyond Neutron Scattering

While deuterated compounds are well-established in neutron scattering for contrast matching, their potential in other areas of catalysis and materials science remains largely untapped. epj-conferences.org The altered vibrational frequencies and greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can influence reaction kinetics and material properties. nih.gov

In the realm of catalysis, this compound could be investigated as a ligand or a catalyst in its own right. Amines are known to be effective catalysts in a variety of organic transformations. nih.gov The presence of deuterium in this compound could modulate its basicity and steric profile, potentially leading to enhanced selectivity or reactivity in catalyzed reactions. For example, acid-catalyzed reactions of amines with dimethyl carbonate have shown high yields and selectivity for carboxymethylation or methylation products. nih.gov Exploring the use of the deuterated analogue in such systems could reveal interesting kinetic isotope effects.

In materials science, the incorporation of deuterium can improve the stability and performance of materials such as organic light-emitting diodes (OLEDs). nih.gov Future research could explore the use of this compound as a precursor for the synthesis of novel polymers or as an additive to improve the properties of existing materials. The formation of amine adducts with other molecules, such as cyclic(alkyl)(amino)carbenes (CAACs), is another area ripe for exploration, as the deuteration could influence the stability and reactivity of the resulting complexes. nih.gov

| Research Area | Proposed Application of this compound | Potential Outcome |

| Catalysis | As a ligand or catalyst in organic reactions. nih.gov | Altered reaction rates and selectivity due to the kinetic isotope effect. |

| In acid-catalyzed reactions. nih.gov | Enhanced understanding of reaction mechanisms. | |

| Materials Science | Precursor for novel deuterated polymers. | Materials with improved thermal and chemical stability. |

| Additive to enhance the performance of OLEDs. nih.gov | Increased device lifetime and efficiency. | |

| Formation of adducts with other molecules. nih.gov | Novel materials with unique electronic and structural properties. |

Computational Modeling of Deuterium Effects on Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the subtle effects of isotopic substitution. nih.gov Future research should employ computational modeling to gain a deeper insight into how the deuterium in this compound influences its chemical behavior.

Density functional theory (DFT) and other computational methods can be used to model the kinetic isotope effect (KIE) in reactions involving this compound. researchgate.net Such studies can elucidate reaction mechanisms and predict how deuteration will affect reaction rates and product distributions. For example, studies on the enzymatic oxidative deamination of trace amines have shown a significant reduction in the reaction rate with deuterium substitution at the α-position. nih.govcapes.gov.br Computational models could help to quantify these effects for a broader range of reactions involving this compound.

Furthermore, computational studies can be used to investigate the impact of deuteration on the fundamental properties of the molecule, such as its basicity. It has been found that deuteration can increase the basicity of amines, and the magnitude of this effect can be dependent on the stereochemical arrangement of the deuterium atoms. acs.org Computational models could be developed to predict these changes in basicity and to explore how they might be harnessed to control the selectivity of chemical reactions. acs.org

| Computational Approach | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Modeling the kinetic isotope effect (KIE) in reactions. researchgate.net | Prediction of reaction rates and product selectivity; elucidation of reaction mechanisms. nih.govcapes.gov.br |

| Quantum Chemistry Calculations | Investigating the effect of deuteration on amine basicity. acs.org | Understanding how deuteration alters electronic properties and reactivity. acs.org |

| Molecular Dynamics Simulations | Simulating the behavior of the compound in different solvent environments. | Insights into solvation effects and intermolecular interactions. |

Integration with Advanced Imaging and Sensing Technologies

The unique properties of deuterated compounds make them attractive candidates for use in advanced imaging and sensing technologies. Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates to visualize metabolic pathways in vivo. nih.govnih.govgehealthcare.comyoutube.com

Future research should explore the potential of this compound as a novel tracer for DMI or other imaging modalities. Given the importance of amines in neurochemistry and other biological processes, a deuterated amine tracer could provide valuable insights into normal physiology and disease states. While current DMI studies primarily use tracers like deuterated glucose, acetate, and choline, the development of new deuterated probes could significantly expand the scope of this technology. nih.gov

In the field of sensing, the subtle changes in molecular properties induced by deuteration could be exploited to create highly sensitive and selective chemical sensors. For instance, the interaction of this compound with specific analytes could lead to a measurable change in a physical property, such as its fluorescence or its nuclear magnetic resonance (NMR) spectrum. Research in this area could focus on designing sensor platforms that can detect these changes with high precision.

| Technology | Proposed Role of this compound | Potential Impact |

| Deuterium Metabolic Imaging (DMI) | As a novel metabolic tracer. nih.govnih.govgehealthcare.comyoutube.com | Visualization of amine-related metabolic pathways in vivo for disease diagnosis and monitoring. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | As a probe for studying molecular interactions. | Development of new methods for characterizing complex biological systems. |

| Chemical Sensors | As a recognition element in a sensor array. | Creation of highly selective sensors for environmental or biomedical applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.